

Atmospheric fate and degradation of 3,4-dichloro-1-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichloro-1-butene

Cat. No.: B1205564

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An In-depth Technical Guide on the Atmospheric Fate and Degradation of **3,4-dichloro-1-butene**

Introduction

3,4-dichloro-1-butene (DCB) is a volatile organic compound (VOC) primarily used as a chemical intermediate in the synthesis of chloroprene.[1] Its release into the atmosphere, whether through industrial emissions or other sources, necessitates a thorough understanding of its atmospheric persistence, transport, and degradation pathways. This technical guide provides a comprehensive overview of the atmospheric chemistry of **3,4-dichloro-1-butene**, detailing its primary removal processes, reaction mechanisms, and degradation products. The information is intended for researchers, atmospheric scientists, and environmental professionals involved in assessing the environmental impact of industrial chemicals.

Atmospheric Fate and Physical Removal

Once released into the troposphere, the fate of **3,4-dichloro-1-butene** is governed by a combination of physical and chemical processes. With a significant vapor pressure of 21.9 mm Hg at 25 °C, it is expected to exist exclusively in the vapor phase in the ambient atmosphere.[1] [2] This high volatility suggests that physical removal processes such as wet and dry deposition are not the primary sinks for this compound. Instead, its atmospheric lifetime is predominantly determined by chemical degradation.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-dichloro-1-butene** relevant to its atmospheric fate is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ Cl ₂	[1]
Molecular Weight	124.99 g/mol	[1]
Boiling Point	118.6 °C	[1]
Vapor Pressure	21.9 mm Hg (at 25 °C)	[1][2]
Water Solubility	420 mg/L	[2]
Henry's Law Constant	8.6 x 10 ⁻³ atm·m ³ /mol (estimated)	[2]

Chemical Degradation in the Atmosphere

The primary chemical removal pathways for **3,4-dichloro-1-butene** in the atmosphere are reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) and ozone (O₃). [1][2] Reactions with the nitrate radical (NO₃•), particularly at nighttime, may also contribute to its degradation.

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals is a major atmospheric sink for **3,4-dichloro-1-butene**. [1][2] The reaction proceeds primarily through the electrophilic addition of the •OH radical to the carbon-carbon double bond, which is the most reactive site in the molecule. [3][4] Hydrogen abstraction from the C-H bonds can also occur but is generally a minor pathway for alkenes at typical atmospheric temperatures. [4]

The estimated rate constant for the reaction of **3,4-dichloro-1-butene** with •OH radicals is 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C. [1][2]

Reaction with Ozone (O₃)

Ozonolysis, the reaction with ozone, is another significant degradation pathway for **3,4-dichloro-1-butene**. [1][2] This reaction involves the cleavage of the carbon-carbon double bond

and leads to the formation of carbonyl compounds.[5][6] The mechanism, known as the Criegee mechanism, proceeds through the formation of a primary ozonide (molozone), which rapidly rearranges to a more stable secondary ozonide.[6][7]

The estimated rate constant for the gas-phase reaction with ozone is $1.2 \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ at 25 °C.[2]

Reaction with Nitrate Radicals ($\text{NO}_3\bullet$)

During nighttime, in the absence of photolysis, the nitrate radical ($\text{NO}_3\bullet$) can become a significant atmospheric oxidant. Similar to the $\bullet\text{OH}$ radical, the $\text{NO}_3\bullet$ radical reacts with alkenes primarily through addition to the double bond. While specific experimental data for **3,4-dichloro-1-butene** is limited, studies on similar chloroalkenes, such as 4-chloro-1-butene, have shown this to be a relevant loss process, with a measured rate constant of $(4.48 \pm 1.23) \times 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$. [8] This suggests that the reaction with $\text{NO}_3\bullet$ could be a non-negligible nighttime sink.

Photolysis

Direct photolysis is generally not considered a major degradation pathway for simple alkenes that do not contain chromophores that absorb sunlight in the actinic region ($>290 \text{ nm}$). **3,4-dichloro-1-butene** is not expected to absorb significantly at these wavelengths, and therefore, its direct degradation by solar radiation is likely negligible.

Atmospheric Lifetimes

The atmospheric lifetime (τ) of **3,4-dichloro-1-butene** with respect to each oxidant can be calculated using the formula: $\tau = 1 / (k[\text{X}])$, where k is the reaction rate constant and $[\text{X}]$ is the average atmospheric concentration of the oxidant. The overall atmospheric lifetime is determined by the sum of the removal rates of all significant degradation processes. A summary of the estimated rate constants and corresponding atmospheric lifetimes is provided in Table 2.

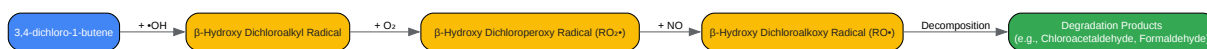
Reaction	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Assumed Oxidant Concentration (molecule cm ⁻³)	Calculated Atmospheric Lifetime	Reference
with •OH	2.0 x 10 ⁻¹¹ (estimated)	5 x 10 ⁵	~19 hours	[1][2]
with O ₃	1.2 x 10 ⁻¹⁷ (estimated)	7 x 10 ¹¹	~23 hours	[2]

Based on these estimates, the atmospheric lifetime of **3,4-dichloro-1-butene** is on the order of a day, indicating it can be removed relatively quickly from the atmosphere. The reaction with the hydroxyl radical appears to be the dominant degradation pathway.[1][2]

Degradation Pathways and Products

OH-Initiated Degradation Pathway

The addition of an •OH radical to the double bond of **3,4-dichloro-1-butene** can occur at either carbon atom. The initial adduct radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxy peroxy radical (RO₂•). This peroxy radical can then undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with the hydroperoxyl radical (HO₂•) or other peroxy radicals. The resulting alkoxy radical is highly reactive and can decompose or isomerize, leading to the formation of stable, oxygenated products such as chloroacetaldehyde, formaldehyde, and other chlorinated carbonyls.

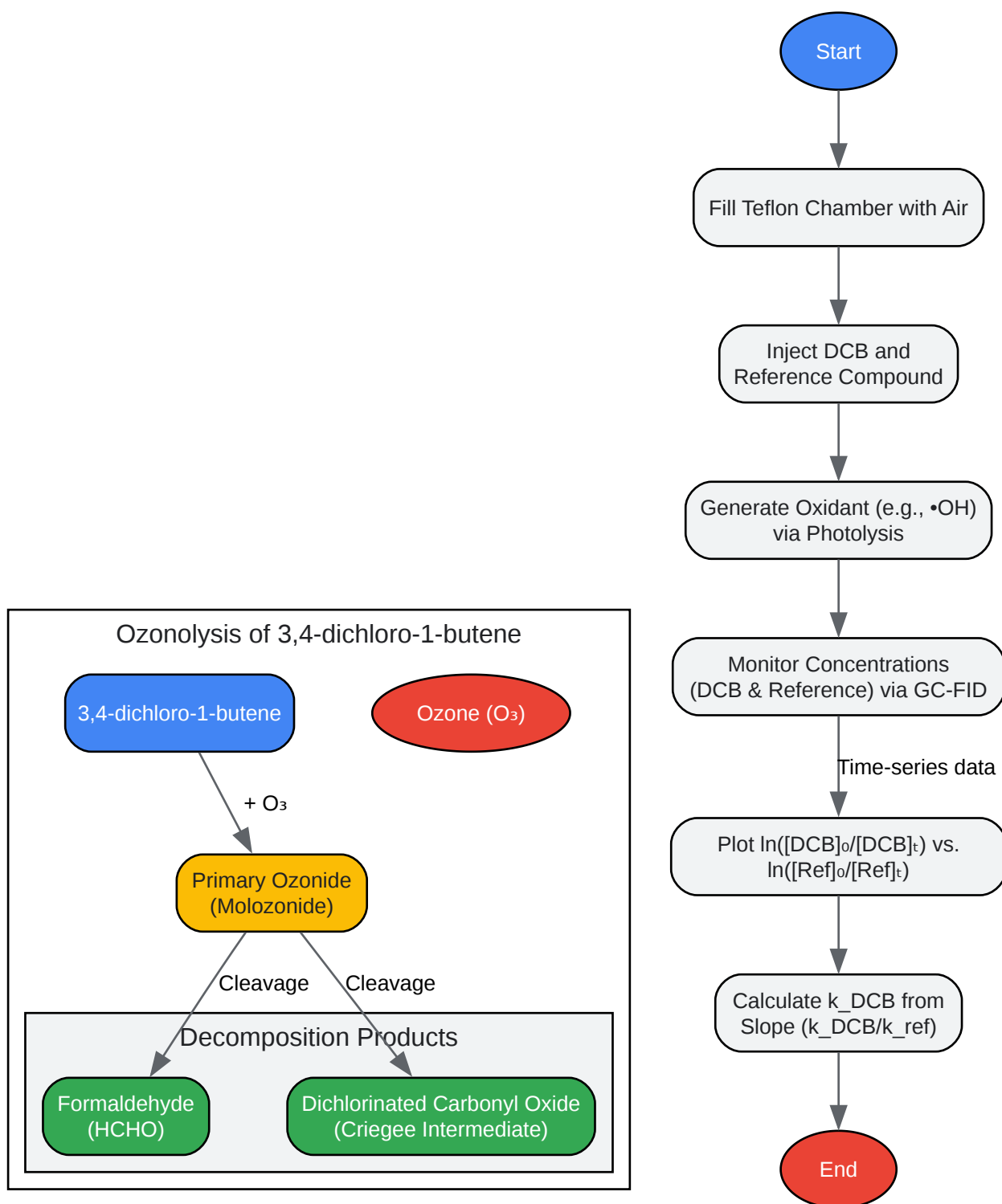


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Caption: OH-initiated degradation pathway for **3,4-dichloro-1-butene**.

Ozone-Initiated Degradation Pathway (Ozonolysis)

The reaction of **3,4-dichloro-1-butene** with ozone proceeds via the Criegee mechanism.^[7] Ozone adds across the double bond to form an unstable primary ozonide (molozonide).^[9] This intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.^{[7][9]} For **3,4-dichloro-1-butene**, this cleavage results in formaldehyde and a dichlorinated carbonyl oxide. The Criegee intermediate is highly reactive and can be stabilized or react further to produce various products, including carboxylic acids or hydroperoxides. In the gas phase, it can decompose to yield an $\bullet\text{OH}$ radical. The primary stable products from the initial cleavage are formaldehyde and 2,3-dichloropropanal.



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- To cite this document: BenchChem. [Atmospheric fate and degradation of 3,4-dichloro-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205564#atmospheric-fate-and-degradation-of-3-4-dichloro-1-butene]

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